molecular formula C13H18O3 B599961 Ethyl 5-(4-hydroxyphenyl)pentanoate CAS No. 154044-13-0

Ethyl 5-(4-hydroxyphenyl)pentanoate

Cat. No.: B599961
CAS No.: 154044-13-0
M. Wt: 222.284
InChI Key: XFWCPDUOSYVHTR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hydroxyphenyl)pentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxyphenyl group attached to a pentanoate chain, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-hydroxyphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 5-(4-hydroxyphenyl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-hydroxyphenyl)pentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.

    Ethyl benzoate: Used in fragrances and as a solvent.

Uniqueness

Ethyl 5-(4-hydroxyphenyl)pentanoate is unique due to its hydroxyphenyl group, which imparts additional reactivity and potential biological activity compared to simpler esters. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 5-(4-hydroxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCPDUOSYVHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676803
Record name Ethyl 5-(4-hydroxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154044-13-0
Record name Ethyl 5-(4-hydroxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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